Tyr-pro-phe-pro-gly
Overview
Description
beta-Casomorphin 5 is an opioid receptor agonist, is a member of the β-casomorphin peptide family derived from β-casein. β-casomorphins are used to study their differential effects on processes such as hyperglycemia, oxidative stress, opioid signalling and immunosuppression.
Mechanism of Action
Target of Action
Beta-casomorphin 5 (BCM-5) is an opioid peptide derived from the digestion of the milk protein casein . It has been demonstrated to show morphine-like activity and show opioid activity . BCM-5 has selectivity for all three types of opioid receptors including μ, δ, and κ . These peptides are reported to show both beneficial and adverse effects .
Mode of Action
BCM-5 interacts with its targets, the opioid receptors, to induce a variety of physiological responses. These include increasing the induction of inflammatory response in mice gut through increased expression of inflammatory markers . They demonstrate a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), development of wheal and flare reactions, and mucus production . They are important for the regulation of fat intake and postprandial metabolism . These peptides show analgesic effects in addition to the manifestation of sedative activity .
Biochemical Pathways
BCM-5 affects various biochemical pathways. It increases the induction of inflammatory response in mice gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors . It also regulates fat intake and postprandial metabolism . Moreover, it increases mucus production and secretion from the human and mouse cell lines . It also demonstrates the role in the modulation of electrolyte absorption .
Pharmacokinetics
BCM-5 is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation . It is highly sensitive to hydrolysis by dipeptidyl peptidase iv, thereby strongly limiting or preventing the transfer of these peptides in an intact form across the intestinal mucosa and the blood-brain barrier .
Result of Action
The molecular and cellular effects of BCM-5’s action are diverse. They include increased inflammatory response in the gut, modulation of electrolyte absorption, regulation of fat intake and postprandial metabolism, and increased mucus production . They also show analgesic effects and manifest sedative activity . BCM-5 demonstrated both cardiodepressive and ionotropic effects at higher and lower doses, respectively .
Action Environment
The action, efficacy, and stability of BCM-5 can be influenced by various environmental factors. For instance, the presence of certain enzymes in the gastrointestinal tract, such as dipeptidyl peptidase IV, can limit the bioavailability of BCM-5 by breaking it down before it can exert its effects . Furthermore, the source of milk (bovine/human) and the number and sequence of amino acids can affect the production and activity of BCM-5 .
Biochemical Analysis
Biochemical Properties
Beta-casomorphin 5 acts as an agonist for all three types of opioid receptors including μ, δ, and κ . It has selectivity for these receptors and demonstrates the same pattern of affinity for their receptors as denoted by bovine beta-casomorphin 8 . It interacts with these receptors based on the structural similarity and the complementary structure or spatial arrangement of molecules between two to form non-covalent interactions .
Cellular Effects
Beta-casomorphin 5 demonstrates both protective and adverse effects through in vivo and in vitro trials . It plays a significant role in physiology, metabolism, immunomodulation, and inflammation . It increases the induction of inflammatory response in mice gut through increased expression of inflammatory markers . It also demonstrates a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release, development of wheal and flare reactions, and mucus production .
Molecular Mechanism
The molecular mechanism of action of beta-casomorphin 5 involves its binding to the endogenous opioid receptors . It possesses all the structural features essential for this binding . The active ligand molecules bind to their receptors based on the structural similarity . The particular ligand binds its cognate receptors when there is a complementary structure or spatial arrangement of molecules between two to form non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, beta-casomorphin 5 has been shown to have both immediate and long-term effects. For example, it has been shown to induce amnesia at high doses, whereas at low doses it ameliorates scopolamine-induced amnesia .
Dosage Effects in Animal Models
In animal models, the effects of beta-casomorphin 5 vary with different dosages. At a high dose (10 mg), it produced a significant decrease in step-down latency . Meanwhile, a low dose (0.5 mg) of beta-casomorphin 5 inhibited scopolamine-induced impairment of passive avoidance response .
Metabolic Pathways
Beta-casomorphin 5 is involved in various metabolic pathways. It regulates fat intake and postprandial metabolism . It also increases mucus production and secretion from the human and mouse cell lines .
Transport and Distribution
Beta-casomorphin 5 is transported and distributed within cells and tissues. Its transport across Caco-2 monolayers is limited . It is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation .
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKIDZFGRQACGB-QORCZRPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of opioid receptor does β-CM-5 primarily interact with?
A1: β-CM-5 exhibits affinity for both μ- and δ-opioid receptors, but shows a preference for μ-opioid receptors. [, , , , ]
Q2: What are the downstream effects of β-CM-5 binding to opioid receptors?
A2: Binding of β-CM-5 to μ-opioid receptors, particularly in the central nervous system, has been shown to induce analgesic effects, influence gastrointestinal motility, and impact maternal behavior in animal models. [, , , , ]
Q3: How does the analgesic potency of β-CM-5 compare to morphine?
A3: While β-CM-5 itself has moderate opioid properties, certain D-amino acid substituted analogs, such as Deprolorphin and Deproceptin (D-Pro4 analogs), exhibit significantly higher analgesic potency compared to morphine, particularly after intracerebroventricular and intravenous administrations. []
Q4: Can the effects of β-CM-5 be blocked by opioid antagonists?
A4: Yes, both naloxone and naltrexone, known opioid antagonists, have been shown to effectively block the analgesic and in vitro effects of β-CM-5, indicating its interaction with opioid receptors. [, , , ]
Q5: What is the molecular formula and weight of β-CM-5?
A5: The molecular formula of β-CM-5 is C27H35N5O7, and its molecular weight is 525.6 g/mol.
Q6: What spectroscopic techniques have been employed to study the conformation of β-CM-5 and its analogs?
A6: Nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and fluorescence spectroscopy have been widely used to investigate the conformational properties of β-CM-5 and its analogs in various solvents. These techniques provide insights into the three-dimensional structure, hydrogen bonding patterns, and potential for turn structures within the peptide. [, , ]
Q7: How stable is β-CM-5 in biological fluids like plasma?
A7: β-CM-5 is rapidly degraded in bovine and rat plasma, primarily by enzymes like dipeptidyl peptidase IV (DP IV), which cleaves dipeptide fragments from the N-terminus after proline residues. []
Q8: What strategies have been explored to enhance the stability of β-CM-5 against enzymatic degradation?
A8: Substitution of D-amino acids, particularly at positions susceptible to enzymatic cleavage, has been shown to enhance the stability of β-CM-5 analogs. For example, D-Ala substitutions, particularly at the Pro-2 position, increase resistance to proteolytic attack and result in longer half-lives in biological systems. [, , ] Cyclization of the peptide backbone is another strategy employed to increase stability and modify activity. [, , ]
Q9: How do structural modifications of β-CM-5 affect its opioid receptor affinity and activity?
A9: Numerous studies have investigated the SAR of β-CM-5, revealing that even minor modifications can significantly impact its opioid receptor interactions and biological activity. [, , ]
Q10: How do these structural modifications influence the selectivity of β-CM-5 for μ- versus δ-opioid receptors?
A10: Specific modifications can shift the balance of μ- vs. δ-opioid receptor preference. For example, D-Phe substitution at position 3 enhances antinociceptive action, suggesting increased μ-opioid receptor activation. [] Conversely, cyclization with specific linkers can lead to analogs with balanced μ/δ activity or even δ-antagonist properties. [, , ]
Q11: How is β-CM-5 metabolized in vivo?
A11: Studies using rat models show that β-CM-5 is rapidly degraded in the brain, primarily through the action of peptidases. The primary metabolites identified include phenylalanine, tyrosine, and smaller peptide fragments like Phe-Pro-Gly. []
Q12: Does the route of administration affect the efficacy of β-CM-5 and its analogs?
A12: Yes, the route of administration significantly impacts the efficacy of β-CM-5 and its analogs. For instance, D-Pro4 analogs, Deprolorphin and Deproceptin, exhibit high analgesic potency following intracerebroventricular and intravenous administration, while other routes may yield different results due to variations in absorption, distribution, and metabolism. []
Q13: What in vitro models have been used to assess the activity of β-CM-5?
A13: The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are widely used in vitro models for assessing the activity of β-CM-5 and its analogs. These assays allow researchers to determine the potency and selectivity of compounds for μ- and δ-opioid receptors, respectively. []
Q14: What in vivo models have been employed to study the effects of β-CM-5?
A14: Various animal models, primarily rodents, have been employed to investigate the effects of β-CM-5 on different physiological processes. These include:
- Pain models: The hot-plate test and tail-flick test are commonly used to evaluate the analgesic effects of β-CM-5 and its analogs. [, ]
- Gastrointestinal motility: Studies using radiolabeled markers, like 141Ce, in rats have demonstrated the ability of β-CM-5 to slow gastric emptying and gastrointestinal transit time. []
- Maternal behavior: Research on lactating rats has revealed that both acute and chronic administration of β-CM-7, a related peptide, can affect maternal motivation and behavior. []
Q15: What analytical techniques are commonly employed for the characterization and quantification of β-CM-5 and its analogs?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS), is widely used for separating, identifying, and quantifying β-CM-5 and its analogs in complex mixtures. [, ]
Q16: When was β-CM-5 first identified and characterized?
A16: β-CM-5, along with its parent peptide β-casomorphin-7, was first isolated and characterized from enzymatic digests of bovine casein in the late 1970s. These discoveries spurred significant research interest in the field of food-derived opioid peptides and their potential physiological effects. []
Q17: What are the potential applications of β-CM-5 research in various fields?
A17: Research on β-CM-5 and its analogs holds promise for developing:
- Novel analgesics: The discovery of highly potent analogs like Deprolorphin and Deproceptin highlights the potential for developing new pain management strategies. []
- Gastrointestinal therapeutics: Understanding the effects of β-CM-5 on gastrointestinal motility could lead to new treatments for conditions like irritable bowel syndrome or diarrhea. [, ]
- Formulated foods: Controlled release of β-CM-5 and related peptides in dairy products could potentially enhance satiety or modulate gut hormone release. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.